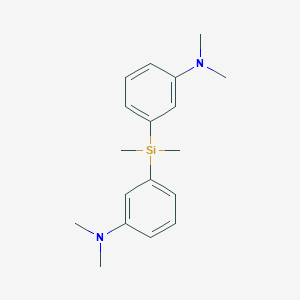
3,3'-(Dimethylsilanediyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is an organosilicon compound characterized by the presence of a silicon atom bonded to two dimethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) typically involves the reaction of dimethylaniline with a silicon-containing reagent. One common method is the reaction of dimethylaniline with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of the dimethylaniline groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Dimethylsilanediyl)bis(oxymethylene)dipyridine
- Benzenamine, 3,3’-(dimethylsilylene)bis[4-bromo-N,N-dimethyl-
Uniqueness
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is unique due to its specific structure, which imparts distinct chemical properties. The presence of the silicon atom bonded to two dimethylaniline groups allows for unique reactivity patterns compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
Molecular Formula |
C18H26N2Si |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3-[[3-(dimethylamino)phenyl]-dimethylsilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N2Si/c1-19(2)15-9-7-11-17(13-15)21(5,6)18-12-8-10-16(14-18)20(3)4/h7-14H,1-6H3 |
InChI Key |
BWHBZGHDXUZJNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC(=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


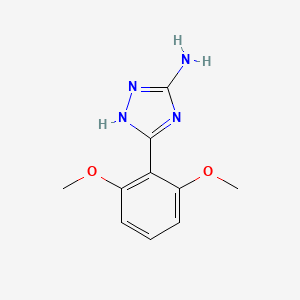
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
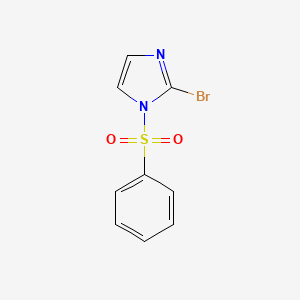
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)


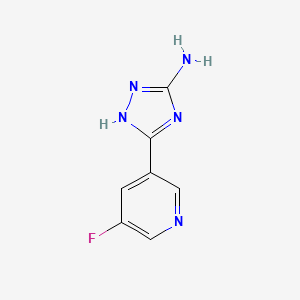
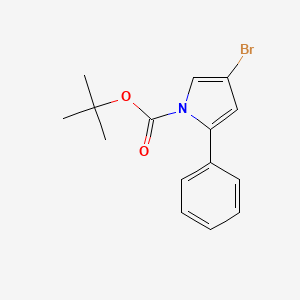
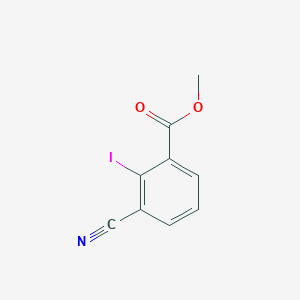
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)

![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
